molecular formula C10H14NO5P B556519 4-Phosphonomethyl-L-phenylalanine CAS No. 142434-81-9

4-Phosphonomethyl-L-phenylalanine

Cat. No. B556519
M. Wt: 259.2 g/mol
InChI Key: SAQLLHDEEMZENJ-VIFPVBQESA-N
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Description

4-Phosphonomethyl-L-phenylalanine is a chemical compound with the molecular formula C10H14NO5P . It is a derivative of phenylalanine, which is one of the essential amino acids .


Synthesis Analysis

The synthesis of 4-Phosphonomethyl-L-phenylalanine involves the creation of a hydrolytically stable analogue, the 4-(phosphonomethyl)phenylalanine (Pmp) . This residue, resistant to phosphatase action, was shown to inhibit substrate recognition by protein targets . The synthesis includes modifications such as α-methyl, β-methyl, β,β-dimethyl substitutions, α,β-cyclization of Pmp, and methyl substitution on the phosphomomethyl group .


Molecular Structure Analysis

The molecular structure of 4-Phosphonomethyl-L-phenylalanine consists of a phenylalanine core with a phosphonomethyl group at position 4 . The average mass of the molecule is 259.196 Da, and the monoisotopic mass is 259.060974 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Phosphonomethyl-L-phenylalanine are not detailed in the sources, it’s known that phosphonopeptides, such as this compound, can act as inhibitors of key enzymes related to various pathological states .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phosphonomethyl-L-phenylalanine include a molecular weight of 259.2 . The compound has a predicted boiling point of 544.7±60.0 °C and a predicted density of 1.499±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis and Applications in Peptide Mimetics : Yao, Gao, and Burke (1999) reported an alternate enantioselective synthesis of N α -Fmoc 4-[di-(tert-butyl)phosphonomethyl] phenylalanine, highlighting its use in studying protein-tyrosine kinase-dependent signal transduction. The synthesis derives stereochemistry directly from the starting amino acid, making it useful for incorporating into peptides using standard Fmoc protocols (Yao, Gao, & Burke, 1999).

  • Role in O-Phosphotyrosine Metabolism : Bayle-Lacoste et al. (1990) synthesized 4-Phosphono-DL-phenylalanine and 4-(phosphonomethyl)-DL-phenylalanine. These phosphonic analogues are important due to their potential interference in the metabolism of O-phosphotyrosine (Bayle-Lacoste et al., 1990).

  • Enzymatic Resolution for Solid Phase Peptide Synthesis : Baczko et al. (1996) described a new synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine for solid phase peptide synthesis. They successfully achieved enzymatic resolution of this analogue of O-phosphotyrosine, which is key for preparing peptide sequences in a stable form (Baczko, Liu, Roques, & Garbay‐Jaureguiberry, 1996).

  • Use in Inhibitors of Insulin Receptor Dephosphorylation : Burke, Kole, and Roller (1994) found that peptides containing phosphonomethyl phenylalanine (Pmp) can inhibit protein-tyrosine phosphatases PTP1 and PTP1B. This highlights its potential in developing peptide-based inhibitors for PTPs (Burke, Kole, & Roller, 1994).

  • Discovery and Optimization in Medicinal Chemistry : Lombaert et al. (1995) discovered that N-phosphonomethyl-(S)-(4-phenyl)phenylalanine strongly inhibits the zinc metalloprotease, neutral endopeptidase (NEP 24.11), which is significant for developing non-peptidic and potent NEP inhibitors (Lombaert et al., 1995).

properties

IUPAC Name

(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO5P/c11-9(10(12)13)5-7-1-3-8(4-2-7)6-17(14,15)16/h1-4,9H,5-6,11H2,(H,12,13)(H2,14,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQLLHDEEMZENJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931448
Record name 4-(Phosphonomethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phosphonomethyl-L-phenylalanine

CAS RN

142434-81-9
Record name 4-Phosphonomethylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142434819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Phosphonomethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
L Bo, Z Jiarong - Synthetic communications, 1999 - Taylor & Francis
A simple and efficient synthesis for N α -Fmoc-4-(phosphonomethyl)-L- phenylalanine and N α -Fmoc-D-phenylalanine with high optical purity by using the commercially available L and …
Number of citations: 8 www.tandfonline.com
WQ Liu, BP Roques, C Garbay-Jaureguiberry - Tetrahedron: Asymmetry, 1995 - Elsevier
Fmoc-L-Pmp (tBu) 2-OH was prepared with high enantiomeric purity by an asymmetric synthetic pathway, using a camphor sultam as chiral auxiliary.
Number of citations: 23 www.sciencedirect.com
P RUZZA, AD DEANA, A CALDERAN… - … Journal of Peptide …, 1995 - Wiley Online Library
… as well as of three analogs in which the phosphotyrosine is replaced by a phosphinotyrosine and by two unnatural, non‐hydrolyzable amino acids 4‐phosphonomethyl‐l‐phenylalanine …
Number of citations: 10 onlinelibrary.wiley.com
WJ Choi, SU Kang, TR Burke Jr - Letters in Organic Chemistry, 2007 - ingentaconnect.com
… (1)) as recognition motifs in cellular signal transduction, has made phosphatase-stable pTyr surrogates, such as 4phosphonomethyl-L-phenylalanine (Pmp, 2) [1], valuable tools in the …
Number of citations: 3 www.ingentaconnect.com
J Xie, L Supekova, PG Schultz - ACS chemical biology, 2007 - ACS Publications
… One broadly used, stable analogue of pTyr is 4-phosphonomethyl- l-phenylalanine (Pmp), in which the phosphoryl ester oxygen atom is replaced by a methylene group (3) ( Figure 1, …
Number of citations: 130 pubs.acs.org
DJ McNamara, EM Dobrusin, G Zhu… - … Journal of Peptide …, 1993 - Wiley Online Library
… ‐Phe 992 (4‐CH 2 PO 3 H 2 )‐Leu‐Ile‐Pro‐Gln‐Gln‐Gly‐OH (15), an analog of 1 incorporating an enzymatically stable phosphotyrosine mimic, 4‐phosphonomethyl‐l‐phenylalanine, …
Number of citations: 28 onlinelibrary.wiley.com
NJ Wardle, HR Hudson… - Current Organic …, 2010 - ingentaconnect.com
The development of O-phosphotyrosine (pTyr) analogues is reviewed, along with their application in peptidomimetic ligands to proteins implicated in disease-states arising from …
Number of citations: 5 www.ingentaconnect.com
S Stolzenberger, M Haake… - European Journal of …, 2001 - Wiley Online Library
… In another experiment we have applied a version of Stat6BP where the phosphotyrosine was replaced by the structural analog 4-phosphonomethyl-l-phenylalanine, which cannot be …
Number of citations: 45 febs.onlinelibrary.wiley.com
CE Hubbard - 2009 - search.proquest.com
Chemical probes of PTP activity are needed to gain a more complete understanding of their involvement in many physiological pathways and disease states. Two examples of inhibitory …
Number of citations: 0 search.proquest.com
PDC Del Gaudio - core.ac.uk
The process of drug discovery, by which new potential medicines are discovered, is a long and intricate path that can be approached with many different strategies. For a long time, …
Number of citations: 3 core.ac.uk

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